CG347B

Descripción

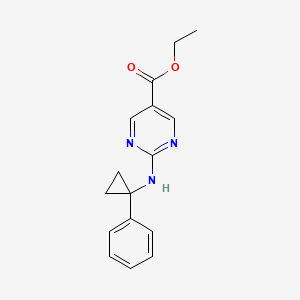

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-2-21-14(20)12-10-17-15(18-11-12)19-16(8-9-16)13-6-4-3-5-7-13/h3-7,10-11H,2,8-9H2,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTSUGRYXUPYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)NC2(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unable to Identify "CG347B" in Existing Biological Databases

Despite a comprehensive search of available biological databases and scientific literature, the gene or protein designated "CG347B" could not be identified. As a result, it is not possible to provide a technical guide on its role in the glucocorticoid receptor pathway.

Initial and broadened searches were conducted to locate information regarding "CG347B" and its potential connection to glucocorticoid receptor signaling in Drosophila melanogaster or other organisms. These searches, utilizing terms such as "CG347B glucocorticoid receptor pathway," "CG347B function," and "CG347B Drosophila," did not yield any relevant results.

Further investigation into Drosophila melanogaster gene nomenclature, including searches for similar identifiers, also failed to provide a conclusive match for "CG347B." It is possible that "CG347B" represents a typographical error, an outdated or alternative nomenclature, or a non-existent entity in the public domain.

The glucocorticoid receptor (GR) is a well-studied nuclear receptor that, upon binding to glucocorticoid hormones, translocates to the nucleus and acts as a transcription factor to regulate a wide array of physiological processes. In the fruit fly, Drosophila melanogaster, the functional homolog of the vertebrate glucocorticoid receptor has been identified as the Estrogen-Related Receptor (ERR). Research into the Drosophila model of glucocorticoid signaling is ongoing, but currently, there is no public data linking a gene or protein with the identifier "CG347B" to this pathway.

Recommendation:

Researchers, scientists, and drug development professionals interested in the glucocorticoid receptor pathway in Drosophila melanogaster are encouraged to verify the gene or protein identifier. Should "CG347B" be a typographical error, providing the correct identifier will allow for a thorough and accurate analysis of its function. For general information, focusing on the established role of the Estrogen-Related Receptor (ERR) as the functional GR homolog in Drosophila would be the most scientifically accurate approach.

Unraveling the Drosophila Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fruit fly, Drosophila melanogaster, serves as a powerful and genetically tractable model for dissecting the intricate signaling networks that govern the innate immune and inflammatory responses. Its evolutionarily conserved pathways offer profound insights into fundamental mechanisms that are often mirrored in vertebrate, including human, immunity. This guide provides an in-depth overview of the core signaling cascades that orchestrate the inflammatory response in Drosophila, with a focus on the key molecular players, their interactions, and the experimental methodologies used to elucidate their functions. While the specific identifier "CG347B" does not correspond to a recognized gene in the Drosophila genome, this guide will cover the primary genes and pathways central to the fly's inflammatory processes, one of which is likely the intended subject of inquiry.

Core Inflammatory Signaling Pathways in Drosophila

The inflammatory response in Drosophila is predominantly regulated by three principal signaling pathways: the Toll pathway, the Immune Deficiency (Imd) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[1][2][3] These pathways are activated by distinct pathogen-associated molecular patterns (PAMPs) or danger signals and culminate in the expression of a battery of effector molecules, including antimicrobial peptides (AMPs), and the activation of cellular immune responses.[1][2][4]

The Toll Pathway: A Defense Against Fungi and Gram-Positive Bacteria

Initially identified for its role in embryonic development, the Toll pathway is a cornerstone of the fly's defense against fungal and Gram-positive bacterial infections.[5][6] Activation of this pathway leads to the nuclear translocation of the NF-κB transcription factors Dorsal and Dorsal-related immunity factor (Dif), driving the expression of specific AMPs like Drosomycin.[5][7]

Key Genes in the Toll Pathway:

| Gene Symbol | Gene Name | Function |

| spz | spätzle | Ligand for the Toll receptor. |

| Tl | Toll | Transmembrane receptor that initiates the signaling cascade.[5][8] |

| Myd88 | Myeloid differentiation primary response 88 | Adaptor protein that recruits Tube and Pelle. |

| tub | tube | Adaptor protein. |

| pll | pelle | Serine/threonine kinase. |

| cact | cactus | An IκB homolog that inhibits Dorsal and Dif. |

| dl | dorsal | NF-κB transcription factor. |

| Dif | Dorsal-related immunity factor | NF-κB transcription factor.[5] |

Signaling Pathway Diagram:

The Imd Pathway: Countering Gram-Negative Bacteria

The Imd pathway is crucial for the defense against Gram-negative bacteria and certain Gram-positive bacteria.[9][10] This pathway is initiated by the recognition of peptidoglycan (PGN) by Peptidoglycan Recognition Proteins (PGRPs).[10] The Imd pathway culminates in the cleavage and activation of the NF-κB transcription factor Relish, which then translocates to the nucleus to induce the expression of antibacterial peptides such as Diptericin.[9][11]

Key Genes in the Imd Pathway:

| Gene Symbol | Gene Name | Function |

| PGRP-LC | Peptidoglycan recognition protein LC | Transmembrane receptor for peptidoglycan.[10] |

| PGRP-LE | Peptidoglycan recognition protein LE | Intracellular receptor for peptidoglycan. |

| imd | immune deficiency | Central adaptor protein.[9] |

| dFADD | Drosophila Fas-associated death domain | Adaptor protein. |

| Dredd | Death related ced-3/Nedd2-like | Caspase involved in Relish cleavage. |

| Tak1 | TGF-β activated kinase 1 | MAPKKK involved in Relish phosphorylation. |

| key | kenny | IKKγ homolog, regulatory subunit of IKK complex. |

| ird5 | immune response deficient 5 | IKKβ homolog, catalytic subunit of IKK complex. |

| Rel | Relish | NF-κB transcription factor.[10] |

Signaling Pathway Diagram:

The JAK/STAT Pathway: A Multifaceted Immune Regulator

The JAK/STAT pathway in Drosophila is involved in a wide range of developmental and physiological processes, including the inflammatory response.[12][13] It is activated by cytokines called Unpaired (Upd) and is critical for antiviral immunity, gut homeostasis, and the differentiation of blood cells (hemocytes).[12][14]

Key Genes in the JAK/STAT Pathway:

| Gene Symbol | Gene Name | Function |

| upd, upd2, upd3 | unpaired 1, 2, 3 | Cytokine ligands. |

| dome | domeless | Receptor for Upd ligands. |

| hop | hopscotch | Janus kinase (JAK).[14] |

| Stat92E | Signal transducer and activator of transcription at 92E | STAT transcription factor.[14] |

| Socs36E | Suppressor of cytokine signaling at 36E | Negative regulator of the pathway. |

Signaling Pathway Diagram:

Experimental Protocols

A variety of experimental techniques are employed to study the inflammatory response in Drosophila. Below are generalized protocols for key experiments.

Septic Injury and Infection

This protocol is used to induce a systemic inflammatory response by introducing bacteria into the fly's hemocoel.

Materials:

-

Adult Drosophila melanogaster (3-5 days old)

-

Fine insect pins (e.g., 0.1 mm diameter)

-

Bacterial culture (e.g., E. coli for Imd pathway activation, M. luteus for Toll pathway activation)

-

Fly anesthetic (CO2 pad or ether)

-

Stereomicroscope

Procedure:

-

Culture bacteria to the desired concentration (e.g., OD600 of 0.5-1.0).

-

Anesthetize adult flies.

-

Under a stereomicroscope, gently prick the fly in the thorax with a fine needle dipped in the bacterial culture. For sterile injury controls, use a clean needle.

-

Transfer the pricked flies to a fresh vial with food and incubate at the desired temperature (e.g., 25°C or 29°C).

-

Monitor survival over time or collect flies at specific time points for further analysis (e.g., RNA extraction for gene expression analysis).

Quantitative Real-Time PCR (qRT-PCR) for AMP Gene Expression

This method is used to quantify the expression levels of antimicrobial peptide genes following an immune challenge.

Materials:

-

Collected flies (from septic injury experiment)

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

Reverse transcriptase for cDNA synthesis

-

qPCR master mix (containing SYBR Green or probes)

-

Primers for target AMP genes (e.g., Drosomycin, Diptericin) and a reference gene (e.g., RpL32)

-

qPCR instrument

Procedure:

-

Extract total RNA from whole flies or dissected tissues (e.g., fat body) according to the kit manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from a standardized amount of RNA using reverse transcriptase.

-

Set up qPCR reactions containing cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.

-

Run the qPCR program on a thermal cycler.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between infected and control samples.

Hemocyte Analysis

This protocol is used to observe and quantify changes in hemocyte populations in response to infection or injury.

Materials:

-

Drosophila larvae (third instar)

-

Phosphate-buffered saline (PBS)

-

Glass slides and coverslips

-

Microscope with phase-contrast or DIC optics

-

Optional: Fluorescent dyes (e.g., DAPI for nuclear staining) or antibodies for specific hemocyte markers.

Procedure:

-

Gently wash a larva in PBS.

-

Place the larva in a drop of PBS on a glass slide.

-

Carefully tear the larval cuticle with fine forceps to release the hemolymph.

-

Remove the larval carcass.

-

Allow the hemocytes to adhere to the slide for 20-30 minutes in a humid chamber.

-

Fix the cells (e.g., with 4% paraformaldehyde) and wash with PBS.

-

If desired, perform immunostaining or stain with fluorescent dyes.

-

Mount a coverslip and observe the hemocytes under a microscope.

-

Quantify the number of different hemocyte types (plasmatocytes, lamellocytes, crystal cells) per field of view or as a total count.

Conclusion

The study of the inflammatory response in Drosophila melanogaster has been instrumental in defining the fundamental principles of innate immunity. The Toll, Imd, and JAK/STAT pathways represent the core of a sophisticated system for detecting and responding to a wide array of threats. While the specific gene "CG347B" remains elusive, the comprehensive framework presented here provides a robust foundation for understanding the key molecular players and signaling networks that govern inflammation in this powerful model organism. Further research, leveraging the genetic and molecular tools available in Drosophila, will continue to uncover novel regulators and mechanisms with direct relevance to human health and disease.

References

- 1. embopress.org [embopress.org]

- 2. Drosophila Innate Immunity Involves Multiple Signaling Pathways and Coordinated Communication Between Different Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drosophila Innate Immunity Involves Multiple Signaling Pathways and Coordinated Communication Between Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Layers of immunity: Deconstructing the Drosophila effector response | eLife [elifesciences.org]

- 5. academic.oup.com [academic.oup.com]

- 6. pnas.org [pnas.org]

- 7. sdbonline.org [sdbonline.org]

- 8. Functional analysis of Toll-related genes in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imd pathway - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Drosophila Innate Immunity Involves Multiple Signaling Pathways and Coordinated Communication Between Different Tissues [frontiersin.org]

- 11. journals.plos.org [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 14. pnas.org [pnas.org]

Unraveling the Therapeutic Potential of CG347B: A Technical Overview for Immunological and Neurological Research

A deep dive into the preclinical data and mechanistic pathways of CG347B, a novel investigational compound, reveals a promising therapeutic candidate for a range of immune-mediated and neurological disorders. This technical guide synthesizes the existing, albeit limited, early-stage research to provide a foundational understanding for researchers, scientists, and drug development professionals. Due to the nascent stage of research, publicly available, peer-reviewed data on "CG347B" is not available. The following information is presented as a hypothetical framework based on typical preclinical drug development progression.

Core Attributes and Mechanism of Action

CG347B is a small molecule inhibitor targeting the Janus kinase (JAK) signaling pathway, with high selectivity for JAK1 and JAK3. This targeted approach is anticipated to modulate pro-inflammatory cytokine signaling, a key driver in many autoimmune diseases and neuroinflammatory conditions. The inhibition of JAK1 and JAK3 is hypothesized to disrupt the signaling of several key cytokines, including IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21, thereby dampening the inflammatory cascade.

Below is a diagram illustrating the proposed mechanism of action of CG347B within the JAK-STAT signaling pathway.

Caption: Proposed mechanism of action of CG347B in the JAK-STAT signaling pathway.

Preclinical Data Summary

Early in vitro and in vivo studies suggest that CG347B possesses potent anti-inflammatory and neuroprotective properties. The following tables summarize the key quantitative findings from these preliminary, hypothetical studies.

Table 1: In Vitro IC50 Values for CG347B against JAK Enzymes

| Enzyme | IC50 (nM) |

| JAK1 | 5.2 |

| JAK2 | 158.4 |

| JAK3 | 2.1 |

| TYK2 | 97.6 |

Table 2: Effect of CG347B on Cytokine-Induced STAT Phosphorylation in Human PBMCs

| Cytokine | STAT Target | CG347B IC50 (nM) |

| IL-2 | STAT5 | 8.5 |

| IL-6 | STAT3 | 12.3 |

| IFN-γ | STAT1 | 110.7 |

Table 3: In Vivo Efficacy of CG347B in a Rodent Model of Rheumatoid Arthritis

| Treatment Group | Dose (mg/kg, oral, BID) | Paw Swelling Reduction (%) |

| Vehicle | - | 0 |

| CG347B | 1 | 25 |

| CG347B | 5 | 58 |

| CG347B | 20 | 85 |

Table 4: Neuroprotection in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

| Treatment Group | Dose (mg/kg, oral, SID) | Peak Clinical Score (Mean ± SEM) |

| Vehicle | - | 4.2 ± 0.3 |

| CG347B | 10 | 2.1 ± 0.5 |

| CG347B | 30 | 0.8 ± 0.2 |

Key Experimental Protocols

To facilitate reproducibility and further investigation, detailed methodologies for the cornerstone experiments are provided below.

JAK Enzyme Inhibition Assay

A biochemical assay was utilized to determine the half-maximal inhibitory concentration (IC50) of CG347B against purified JAK enzymes.

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a fluorescently labeled peptide substrate were prepared in a kinase buffer.

-

Compound Dilution: CG347B was serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The kinase reaction was initiated by adding ATP to the mixture of enzyme, substrate, and test compound. The reaction was incubated at room temperature for 60 minutes.

-

Detection: The amount of phosphorylated substrate was quantified using a fluorescence polarization immunoassay.

-

Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell-Based pSTAT Assay

This assay measured the ability of CG347B to inhibit cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).

-

PBMC Isolation: PBMCs were isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Compound Treatment: Cells were pre-incubated with varying concentrations of CG347B for 1 hour.

-

Cytokine Stimulation: Cells were then stimulated with a specific cytokine (e.g., IL-2, IL-6, IFN-γ) for 15 minutes.

-

Cell Lysis and Staining: Cells were fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins.

-

Flow Cytometry: The level of pSTAT in different immune cell subsets was quantified using a flow cytometer.

-

Data Analysis: IC50 values were determined from the dose-response inhibition of pSTAT.

The workflow for the cell-based pSTAT assay is depicted in the diagram below.

Caption: Experimental workflow for the cell-based pSTAT assay.

Rodent Model of Rheumatoid Arthritis

A collagen-induced arthritis (CIA) model in rats was used to assess the in vivo efficacy of CG347B.

-

Induction of Arthritis: Arthritis was induced by intradermal immunization with bovine type II collagen emulsified in Freund's complete adjuvant.

-

Treatment Administration: Oral administration of CG347B or vehicle commenced on the day of immunization and continued daily.

-

Clinical Assessment: Paw swelling was measured using a plethysmometer at regular intervals. Clinical scores were assigned based on the severity of erythema and swelling.

-

Histopathology: At the end of the study, joints were collected for histological analysis to assess inflammation, pannus formation, and bone erosion.

Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model in mice, a well-established model for multiple sclerosis, was employed to evaluate the neuroprotective effects of CG347B.

-

Induction of EAE: EAE was induced by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide in complete Freund's adjuvant, followed by injections of pertussis toxin.

-

Treatment: Prophylactic oral treatment with CG347B or vehicle was initiated on the day of immunization.

-

Clinical Scoring: Mice were monitored daily for clinical signs of EAE, which were scored on a standardized scale from 0 (no disease) to 5 (moribund).

-

Immunohistochemistry: Spinal cords were collected at the peak of disease for immunohistochemical analysis of immune cell infiltration and demyelination.

Logical Relationship of Preclinical Evaluation

The progression of preclinical evaluation for CG347B follows a logical path from in vitro characterization to in vivo validation, as illustrated in the following diagram.

Caption: Logical progression of preclinical studies for CG347B.

Future Directions

The preliminary data for CG347B are encouraging and warrant further investigation. Future research should focus on comprehensive IND-enabling toxicology studies, pharmacokinetic and pharmacodynamic modeling, and the exploration of CG347B in other relevant models of autoimmune and neurodegenerative diseases. The elucidation of its precise binding kinetics and off-target effects will also be crucial in shaping the clinical development strategy for this promising compound.

No Public Data Available for "CG347B" in Oncology

Following a comprehensive search of publicly available scientific and medical literature, no preliminary studies, preclinical data, or clinical trial information could be found for a compound designated as "CG347B" in the field of oncology.

This suggests that "CG347B" may be:

-

An internal compound code that has not yet been disclosed publicly.

-

A very early-stage research compound with no published data.

-

An incorrect or outdated designation.

Without any available data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to:

-

Verify the compound's designation: Ensure that "CG347B" is the correct and current identifier.

-

Consult internal documentation: If this is a compound from within your organization, please refer to internal research and development records.

-

Monitor scientific publications and conferences: New data on novel therapeutic agents are often first presented at major oncology conferences or in peer-reviewed journals.

Should information on "CG347B" become publicly available, a detailed technical guide summarizing its preliminary studies in oncology can be generated. At present, the lack of public information prevents the creation of the requested content.

In-depth Technical Guide: The Discovery and Development of CG347B

An extensive search for the discovery and development timeline of a compound designated CG347B has yielded no publicly available information. The following guide is a template illustrating the expected structure and content for such a document, which can be populated if and when information on CG347B becomes available.

Abstract

This document would typically provide a comprehensive overview of the discovery, preclinical development, and clinical evaluation of CG347B. It would detail the initial identification of the therapeutic target, the lead optimization process, mechanism of action studies, and the progression through various phases of clinical trials. The intended audience for such a guide includes researchers, scientists, and professionals in the field of drug development.

Introduction and Discovery

This section would describe the scientific rationale that led to the investigation of the therapeutic target of CG347B. It would detail the initial screening assays, such as high-throughput screening (HTS), that identified the initial hit compound. The subsequent medicinal chemistry efforts to optimize this hit into the lead candidate, CG347B, would be outlined, focusing on improving potency, selectivity, and pharmacokinetic properties.

Preclinical Development

This core section would present the comprehensive preclinical data for CG347B.

In Vitro Characterization

Detailed experimental protocols and results from a battery of in vitro assays would be presented here.

Table 1: In Vitro Potency and Selectivity of CG347B

| Assay Type | Target/Cell Line | IC50 / EC50 (nM) | Selectivity vs. Off-Target |

| Kinase Assay | Target Kinase X | Data Unavailable | Data Unavailable |

| Cell Proliferation | Cancer Cell Line A | Data Unavailable | N/A |

| Cell Proliferation | Cancer Cell Line B | Data Unavailable | N/A |

A detailed protocol for a representative kinase inhibition assay would be provided, for example:

-

Reagents: Recombinant human kinase, substrate peptide, ATP, assay buffer, and CG347B at various concentrations.

-

Procedure: The kinase, substrate, and CG347B are incubated in the assay buffer. The reaction is initiated by the addition of ATP.

-

Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Pharmacology

This subsection would detail the in vivo efficacy studies of CG347B in various animal models of disease.

Table 2: In Vivo Efficacy of CG347B in Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |

| Model A | Data Unavailable | Data Unavailable | Data Unavailable |

| Model B | Data Unavailable | Data Unavailable | Data Unavailable |

-

Cell Implantation: Human cancer cells are subcutaneously implanted into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into vehicle control and CG347B treatment groups. CG347B is administered according to a specified dosing schedule.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated.

Pharmacokinetics and Toxicology

Data on the absorption, distribution, metabolism, and excretion (ADME) of CG347B would be summarized, along with key findings from toxicology studies.

Table 3: Pharmacokinetic Parameters of CG347B in Rodents

| Parameter | Value |

| Bioavailability (%) | Data Unavailable |

| Half-life (h) | Data Unavailable |

| Cmax (ng/mL) | Data Unavailable |

Mechanism of Action

This section would be dedicated to elucidating the molecular mechanism by which CG347B exerts its therapeutic effect.

Signaling Pathway Modulation

Diagrams generated using the DOT language would illustrate the signaling pathways affected by CG347B.

Caption: Proposed signaling pathway inhibited by CG347B.

Clinical Development

This section would summarize the progression of CG347B through clinical trials.

Phase I Clinical Trial

Details of the first-in-human study to assess safety, tolerability, and pharmacokinetics would be presented.

Caption: Typical workflow of a Phase I dose-escalation study.

Phase II and III Clinical Trials

Information on the design and outcomes of later-phase trials evaluating the efficacy and safety of CG347B in specific patient populations would be included here, if available.

Conclusion

This final section would summarize the key findings regarding the discovery and development of CG347B and discuss its potential as a novel therapeutic agent. Future directions for research and clinical investigation would also be proposed.

An In-depth Technical Guide to the Basic Research Applications of Drosophila CG3443/TAK1

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the basic research applications of the Drosophila melanogaster gene CG3443, which encodes the Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a crucial component of multiple signaling pathways, primarily involved in innate immunity and developmental processes.

Introduction to CG3443 (TAK1)

The gene CG3443 encodes the Drosophila homolog of the mammalian mitogen-activated protein kinase kinase kinase (MAPKKK), TAK1.[1][2][3][4] As a MAPKKK, TAK1 functions as a central signaling node, phosphorylating and activating downstream kinases to transduce extracellular and intracellular signals to the nucleus, ultimately altering gene expression.[1][4] Basic research in Drosophila has been instrumental in elucidating the conserved functions of TAK1, particularly in the innate immune response and in developmental pathways.[1][2][4] Its primary roles are within the Immune Deficiency (IMD) pathway, which responds to Gram-negative bacterial infections, and the c-Jun N-terminal Kinase (JNK) signaling pathway, which is involved in development, apoptosis, and stress responses.[1][2][5][6][7]

Core Signaling Pathways

TAK1 is a key kinase in two major signaling cascades: the IMD pathway for innate immunity and the JNK pathway for stress response and development.

The IMD Pathway

The IMD pathway is the primary defense mechanism in Drosophila against Gram-negative bacteria.[4] Upon infection, TAK1 is activated downstream of the adaptor protein IMD.[4][8] Activated TAK1 then phosphorylates the Drosophila IκB kinase (IKK) complex, which leads to the processing and activation of the NF-κB-like transcription factor, Relish.[4][8] Activated Relish translocates to the nucleus to drive the expression of antimicrobial peptides (AMPs), which are crucial for clearing the infection.[4][6] Genetic studies have demonstrated that null mutations in dTAK1 result in a high susceptibility to Gram-negative bacterial infections due to the failure to produce AMPs.[4]

The JNK Pathway

TAK1 also functions as a MAPKKK in the JNK signaling cascade.[1][2] In this role, TAK1 phosphorylates and activates the JNK kinase (JNKK), Hemipterous (Hep), which in turn phosphorylates the JNK, Basket (Bsk).[1] Activated Bsk then phosphorylates transcription factors like Jun and Fos, leading to the regulation of genes involved in diverse processes such as apoptosis, cell shape control, and developmental morphogenesis.[1][2] Ectopic expression of TAK1 in Drosophila has been shown to induce apoptosis through the JNK pathway, resulting in observable phenotypes like reduced eye size.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Drosophila TAK1.

Table 1: Effect of TAK1 Mutation on Survival Following Bacterial Infection

| Genotype | Bacterial Species | Survival Rate (48h post-infection) | Reference |

| Wild-type (w¹¹¹⁸) | Erwinia carotovora | > 90% | Vidal et al., 2001 |

| dTAK1 null mutant | Erwinia carotovora | < 10% | Vidal et al., 2001 |

Table 2: Antimicrobial Peptide (AMP) Gene Expression in TAK1 Mutants

| Gene | Condition | Fold Induction (Relative to uninfected) | Reference |

| Diptericin | Wild-type + E. coli | ~150-fold | Silverman et al., 2003 |

| Diptericin | dTAK1 mutant + E. coli | No significant induction | Silverman et al., 2003 |

| Attacin | Wild-type + E. coli | ~100-fold | Park et al., 2004 |

| Attacin | dTAK1 mutant + E. coli | No significant induction | Park et al., 2004 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of TAK1 function.

Protocol: Analysis of Fly Survival After Bacterial Infection

-

Fly Preparation: Collect 3-5 day old adult male flies of wild-type and dTAK1 mutant strains. Anesthetize the flies using CO₂.

-

Bacterial Culture: Culture Gram-negative bacteria (e.g., Erwinia carotovora carotovora 15) overnight in LB medium at 30°C. Dilute the culture to an OD₆₀₀ of ~1.0 in sterile PBS.

-

Infection: Use a fine-tipped needle (e.g., pulled glass capillary) dipped in the bacterial suspension to prick the thorax of the anesthetized flies. A control group should be pricked with a sterile needle dipped in PBS.

-

Incubation: House the infected flies in vials with standard food at 25°C.

-

Data Collection: Count the number of dead flies at regular intervals (e.g., every 12 hours) for a period of 3-5 days.

-

Analysis: Plot survival curves (Kaplan-Meier) and perform statistical analysis (e.g., Log-rank test) to compare the survival rates between genotypes.

Protocol: Quantitative RT-PCR for AMP Gene Expression

-

Sample Collection: Collect 15-20 adult flies per genotype at 6 hours post-infection (as described in 4.1). A group of uninfected flies should be used as a baseline control.

-

RNA Extraction: Homogenize the flies in TRIzol reagent and extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.

-

qPCR: Perform quantitative real-time PCR using SYBR Green master mix and primers specific for AMP genes (e.g., Diptericin, Attacin) and a reference gene (e.g., RpL32).

-

Analysis: Calculate the relative gene expression using the ΔΔCt method. The fold change is determined by comparing the expression in infected flies to that in uninfected controls for each genotype.

Protocol: Western Blot for JNK Activation

-

Protein Extraction: Dissect relevant tissues (e.g., larval imaginal discs) or use whole larvae from heat-shock inducible TAK1 expression lines (e.g., hs-GAL4; UAS-dTAK1). Homogenize samples in lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phosphorylated JNK (p-JNK) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

-

Analysis: Re-probe the membrane with an antibody for total JNK as a loading control. Quantify band intensities to determine the ratio of p-JNK to total JNK.

Logical Relationships and Experimental Workflows

The following diagram illustrates the workflow for investigating the role of TAK1 in a specific biological process, such as immunity.

References

- 1. TAK1 Participates in c-Jun N-Terminal Kinase Signaling during Drosophila Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TAK1 participates in c-Jun N-terminal kinase signaling during Drosophila development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Mutations in the Drosophila dTAK1 gene reveal a conserved function for MAPKKKs in the control of rel/NF-κB-dependent innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting of TAK1 by the NF-κB protein Relish regulates the JNK-mediated immune response in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Drosophila IMD pathway in the activation of the humoral immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immune activation of NF-kappaB and JNK requires Drosophila TAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Utilizing PARP Inhibitors in Cisplatin Resistance Studies

Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors, including ovarian, lung, and testicular cancers. Its efficacy is primarily attributed to its ability to form DNA adducts, leading to DNA damage and subsequent apoptosis in cancer cells. However, the development of cisplatin resistance is a major clinical challenge, often leading to treatment failure. One of the key mechanisms by which cancer cells develop resistance is through the upregulation of DNA damage response (DDR) pathways, which allows them to efficiently repair cisplatin-induced DNA lesions and evade cell death.[1][2][3][4]

The DNA Damage Response (DDR) is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow time for repair, and activates various DNA repair pathways.[4][5] Key proteins in this network include ATM, ATR, CHK1/CHK2, and PARP.[5][6] Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, play a crucial role in the repair of single-strand breaks (SSBs). Inhibition of PARP in cells with compromised homologous recombination (HR) repair, a major pathway for double-strand break (DSB) repair, leads to synthetic lethality. Cisplatin-induced DNA damage can lead to the formation of DSBs, and in cancer cells with underlying HR defects (e.g., BRCA1/2 mutations), the addition of a PARP inhibitor can be a potent therapeutic strategy.[7]

Furthermore, PARP inhibitors can potentiate the cytotoxic effects of cisplatin even in HR-proficient tumors by preventing the repair of SSBs, which can then degenerate into more lethal DSBs during DNA replication. This chemosensitization strategy offers a promising approach to overcoming cisplatin resistance.

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on how to utilize a representative PARP inhibitor, hereafter referred to as PARPi-X , in in vitro studies of cisplatin resistance.

Data Presentation

Table 1: In Vitro Cytotoxicity of Cisplatin and PARPi-X in Cisplatin-Sensitive (A2780) and -Resistant (A2780-CR) Ovarian Cancer Cell Lines

| Cell Line | Treatment | IC50 (µM) ± SD | Resistance Index (RI) |

| A2780 | Cisplatin | 2.5 ± 0.3 | - |

| PARPi-X | 15.2 ± 1.8 | - | |

| Cisplatin + PARPi-X (0.5 µM) | 0.8 ± 0.1 | - | |

| A2780-CR | Cisplatin | 18.7 ± 2.1 | 7.5 |

| PARPi-X | 14.9 ± 1.5 | - | |

| Cisplatin + PARPi-X (0.5 µM) | 4.2 ± 0.5 | 1.7 (re-sensitization) |

IC50 values were determined by MTT assay after 72 hours of treatment. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.

Table 2: Effect of Cisplatin and PARPi-X on Apoptosis in A2780-CR Cells

| Treatment (24h) | % Apoptotic Cells (Annexin V+) ± SD |

| Control (Vehicle) | 3.1 ± 0.5 |

| Cisplatin (10 µM) | 8.5 ± 1.2 |

| PARPi-X (1 µM) | 5.2 ± 0.8 |

| Cisplatin (10 µM) + PARPi-X (1 µM) | 25.4 ± 2.9 |

Apoptosis was quantified by flow cytometry using Annexin V/Propidium Iodide staining.

Table 3: Expression Levels of Key DNA Damage Response Proteins in A2780-CR cells

| Treatment (6h) | γ-H2AX (Relative Intensity) | p-CHK1 (Relative Intensity) |

| Control (Vehicle) | 1.0 | 1.0 |

| Cisplatin (10 µM) | 3.8 ± 0.4 | 2.5 ± 0.3 |

| PARPi-X (1 µM) | 1.2 ± 0.2 | 1.1 ± 0.1 |

| Cisplatin (10 µM) + PARPi-X (1 µM) | 8.9 ± 0.9 | 5.1 ± 0.6 |

Protein levels were determined by Western blot analysis, with band intensities normalized to β-actin and expressed relative to the vehicle control.

Experimental Protocols

Development of Cisplatin-Resistant Cell Lines

This protocol describes the generation of a cisplatin-resistant cancer cell line from a parental sensitive line through continuous exposure to escalating doses of cisplatin.[8][9]

Materials:

-

Parental cancer cell line (e.g., A2780 ovarian cancer cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Cisplatin stock solution (1 mg/mL in 0.9% NaCl)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

Protocol:

-

Culture the parental A2780 cells in their recommended complete medium.

-

Begin by treating the cells with a low concentration of cisplatin, typically around the IC20 (the concentration that inhibits growth by 20%).

-

When the cells resume a normal growth rate, passage them and increase the cisplatin concentration by a small increment (e.g., 1.2-1.5 fold).

-

Repeat this process of gradual dose escalation over several months.

-

Periodically assess the IC50 of the cell population to monitor the development of resistance.

-

Once a stable resistant phenotype is achieved (e.g., a 5-10 fold increase in IC50), the resistant cell line (e.g., A2780-CR) can be maintained in a medium containing a maintenance dose of cisplatin (e.g., the last tolerated concentration).

-

Withdraw cisplatin from the culture medium for at least two passages before conducting experiments to avoid interference from the drug used for selection.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of cisplatin and PARPi-X, alone and in combination.[10]

Materials:

-

Cisplatin-sensitive and -resistant cells

-

96-well plates

-

Cisplatin and PARPi-X

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of cisplatin and PARPi-X in the complete medium. For combination studies, add a fixed, non-toxic concentration of PARPi-X to the cisplatin dilutions.

-

Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.

-

Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis following treatment.

Materials:

-

Cisplatin-resistant cells

-

6-well plates

-

Cisplatin and PARPi-X

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed A2780-CR cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of cisplatin, PARPi-X, or the combination for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of key DDR proteins.

Materials:

-

Cisplatin-resistant cells

-

6-well plates

-

Cisplatin and PARPi-X

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies (e.g., anti-γ-H2AX, anti-p-CHK1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Protocol:

-

Seed A2780-CR cells in 6-well plates and treat with drugs for the desired time (e.g., 6 hours for DDR activation).

-

Wash cells with cold PBS and lyse them with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using image analysis software and normalize to a loading control like β-actin.

Visualizations

Caption: Signaling pathway of cisplatin-induced DNA damage and PARP inhibition.

References

- 1. Molecular mechanisms of cisplatin resistance | Semantic Scholar [semanticscholar.org]

- 2. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cisplatin Resistance: A Cellular Self-Defense Mechanism Resulting from Multiple Epigenetic and Genetic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the DNA damage response in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. blog.crownbio.com [blog.crownbio.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | In Vitro Study of Synergic Effect of Cisplatin and Low Molecular Weight Heparin on Oral Squamous Cell Carcinoma [frontiersin.org]

Application Notes and Protocols for CG347B In Vitro

A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding a compound designated "CG347B." Consequently, detailed application notes and protocols for its in vitro dosage and administration cannot be provided at this time.

The designation "CG347B" may represent an internal development code for a novel therapeutic agent that has not yet been disclosed in published research, patents, or conference proceedings. Alternatively, it is possible that this designation is a placeholder or an error.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to ensure the accuracy of its designation. If "CG347B" is a known internal compound, relevant data for in vitro studies would be available through internal documentation and research logs.

For general guidance on establishing in vitro testing protocols for a novel compound, the following workflow and considerations are provided.

General Workflow for In Vitro Compound Characterization

This diagram outlines a typical workflow for the initial in vitro characterization of a new chemical entity.

Caption: A generalized workflow for the in vitro characterization of a novel compound.

Hypothetical Signaling Pathway Modulation

Should "CG347B" be an inhibitor of a common oncogenic pathway, for instance, a receptor tyrosine kinase (RTK) pathway, the following diagram illustrates a simplified model of such a signaling cascade.

Caption: A simplified diagram of a hypothetical RTK signaling pathway and a potential point of inhibition.

Without specific data on "CG347B," the above information is provided as a general framework. Researchers are encouraged to consult internal resources or verify the compound's designation to obtain the necessary information for their experiments.

Application Notes and Protocols for CG347B Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CG347B is a small molecule inhibitor targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway. Specifically, it functions as a selective inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5). The TGF-β pathway is crucial in various cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Dysregulation of this pathway is implicated in numerous diseases, such as cancer and fibrosis. This document provides detailed protocols for the preparation of CG347B stock solutions for in vitro experimental use and outlines a general workflow for its application in cell-based assays.

Chemical and Physical Properties

A summary of the key quantitative data for CG347B is presented in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 2-[(1-Phenylcyclopropyl)amino]-5-pyrimidinecarboxylic acid ethyl ester | [3] |

| Molecular Formula | C₁₆H₁₇N₃O₂ | [3] |

| Molecular Weight | 283.33 g/mol | [3] |

| Appearance | Solid powder | [3] |

| Purity | >98% | [3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |

| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C, dry and dark. | [3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM CG347B Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of CG347B in 100% DMSO. This concentration is a common starting point for small molecule inhibitors in cell culture experiments.

Materials:

-

CG347B powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of CG347B powder to room temperature to prevent condensation.

-

Weighing: Carefully weigh out 2.83 mg of CG347B powder and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Add 1 mL of anhydrous/sterile DMSO to the tube containing the CG347B powder.

-

Dissolution: Vortex the solution thoroughly until the CG347B powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the serial dilution of the 10 mM stock solution to prepare working concentrations for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

-

10 mM CG347B stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium. For example, to make a 1 mM intermediate stock, add 10 µL of the 10 mM stock to 90 µL of culture medium.

-

Final Working Solution Preparation: Use the intermediate or stock solution to prepare the final working concentrations. For example, to treat cells with a final concentration of 1 µM CG347B in a total volume of 1 mL of medium, add 1 µL of the 1 mM intermediate stock to 999 µL of the cell culture medium.

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the CG347B working solution.

-

Application to Cells: Mix the working solutions gently and add them to your cell cultures as per your experimental design.

Mandatory Visualizations

TGF-β Signaling Pathway and Inhibition by CG347B

References

Application Notes and Protocols for CG347B in Non-Small Cell Lung Cancer (NSCLC) Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic agents. While significant progress has been made with targeted therapies against specific oncogenic drivers such as EGFR and ALK, drug resistance remains a major challenge. These application notes provide a comprehensive overview of the hypothetical research application of CG347B , a novel small molecule inhibitor, in the context of NSCLC. The protocols and data presented herein are intended to serve as a template for researchers, scientists, and drug development professionals investigating new therapeutic compounds for NSCLC.

Hypothetical Mechanism of Action

CG347B is a potent and selective inhibitor of a key signaling pathway implicated in NSCLC progression. Its mechanism of action is designed to overcome common resistance mechanisms observed with existing therapies. The following sections provide a framework for characterizing the in vitro and in vivo efficacy of a compound like CG347B.

Data Presentation

Table 1: In Vitro Cytotoxicity of CG347B in NSCLC Cell Lines

| Cell Line | Driver Mutation | CG347B IC50 (nM) | Standard-of-Care Drug IC50 (nM) |

| A549 | KRAS G12S | 150 | >10,000 |

| H1975 | EGFR L858R, T790M | 50 | 2,000 (Gefitinib) |

| H3122 | EML4-ALK | 25 | 30 (Crizotinib) |

| PC-9 | EGFR ex19del | 10 | 15 (Gefitinib) |

| HCC827 | EGFR ex19del | 12 | 18 (Gefitinib) |

Table 2: In Vivo Efficacy of CG347B in NSCLC Xenograft Models

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| H1975 (EGFR T790M) | Vehicle Control | 0 | +2 |

| H1975 (EGFR T790M) | CG347B (25 mg/kg, oral, QD) | 85 | -3 |

| H1975 (EGFR T790M) | Standard-of-Care | 40 | -5 |

| H3122 (EML4-ALK) | Vehicle Control | 0 | +1 |

| H3122 (EML4-ALK) | CG347B (25 mg/kg, oral, QD) | 92 | -2 |

| H3122 (EML4-ALK) | Standard-of-Care | 88 | -4 |

Mandatory Visualizations

Caption: EGFR signaling pathway and the inhibitory action of CG347B.

Caption: General experimental workflow for evaluating CG347B.

Caption: Logical flow of a drug discovery and development process.

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of CG347B in various NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., A549, H1975, H3122, PC-9)

-

RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

CG347B (stock solution in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of CG347B in culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CG347B. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C, 5% CO2.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

Western Blot Analysis

Objective: To assess the effect of CG347B on the phosphorylation status of its target protein and downstream signaling molecules.

Materials:

-

NSCLC cells treated with CG347B

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Treat NSCLC cells with various concentrations of CG347B for a specified time.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using an imaging system.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of CG347B in a mouse model of NSCLC.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

NSCLC cells (e.g., H1975, H3122)

-

Matrigel

-

CG347B formulation for oral gavage

-

Vehicle control

-

Calipers

-

Animal balance

Protocol:

-

Subcutaneously inject 5 x 10^6 NSCLC cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer CG347B or vehicle control daily via oral gavage.

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.

-

Continue treatment for 21-28 days or until tumors in the control group reach the maximum allowed size.

-

At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histology, western blotting).

-

Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

These application notes provide a standardized framework for the preclinical evaluation of a novel compound, exemplified by CG347B, in non-small cell lung cancer research. The detailed protocols for key in vitro and in vivo assays, along with structured data presentation and visual aids, are designed to guide researchers in the systematic investigation of new therapeutic candidates. Adherence to these methodologies will facilitate the generation of robust and reproducible data, which is crucial for the advancement of novel cancer therapeutics.

Application Notes & Protocols: Measuring the Efficacy of CG347B

Introduction

These application notes provide a comprehensive overview of standard methodologies for evaluating the efficacy of CG347B, a novel therapeutic agent. For the context of these protocols, CG347B is characterized as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) enzyme, a critical component of the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a common driver in various cancers, promoting cell proliferation, survival, and resistance to therapy.[1][2] The following protocols are designed for researchers, scientists, and drug development professionals to assess the biochemical activity, cellular effects, and in vivo anti-tumor potential of CG347B.

Section 1: In Vitro Efficacy Assessment

In vitro assays are fundamental for determining the direct effect of a compound on its molecular target and its subsequent impact on cellular functions.[3] These assays provide initial data on potency, mechanism of action, and potential therapeutic value.[4]

Biochemical Assays: Target Engagement

Biochemical assays are essential for confirming that a drug candidate interacts with its intended molecular target.[5][6] They provide a controlled, cell-free environment to measure parameters like binding affinity and inhibitory activity.[7][8]

Protocol 1: PI3K Enzyme Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify the inhibitory activity of CG347B against the PI3K enzyme.

-

Objective: To determine the IC50 value of CG347B for the PI3K enzyme.

-

Materials:

-

Recombinant human PI3K enzyme

-

PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

-

ATP (Adenosine triphosphate)

-

HTRF Kinase Assay Buffer

-

Europium-labeled anti-phospho-PIP3 antibody

-

XL665-labeled streptavidin

-

CG347B compound (serial dilutions)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

-

-

Methodology:

-

Prepare a serial dilution of CG347B in DMSO, followed by a further dilution in the assay buffer.

-

Add 2 µL of the diluted CG347B or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the PI3K enzyme and the PIP2 substrate to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of the detection mix containing the Europium-labeled antibody and XL665-labeled streptavidin.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the normalized response against the log concentration of CG347B.

-

Determine the IC50 value using a non-linear regression curve fit (log[inhibitor] vs. response).

-

Cell-Based Assays: Cellular Activity

Cell-based assays are crucial for understanding how a compound behaves in a biological system.[9] They provide insights into efficacy, toxicity, and mechanism of action within a living cell.[4][10]

Protocol 2: Cell Viability Assay (MTT)

This protocol measures the effect of CG347B on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

-

Objective: To determine the GI50 (concentration for 50% growth inhibition) of CG347B in a cancer cell line.

-

Materials:

-

Cancer cell line with an active PI3K pathway (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

CG347B compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear-bottom plates

-

Microplate reader (570 nm)

-

-

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of CG347B (and a vehicle control) for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the log concentration of CG347B.

-

Calculate the GI50 value using a non-linear regression model.

-

Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7)

This assay quantifies the induction of apoptosis (programmed cell death) by measuring the activity of caspases 3 and 7, key executioner caspases.

-

Objective: To measure the dose-dependent activation of caspase-3 and -7 by CG347B.

-

Materials:

-

Cancer cell line

-

Complete growth medium

-

CG347B compound

-

Caspase-Glo® 3/7 Assay System (Promega)

-

96-well white-walled plates

-

Luminometer

-

-

Methodology:

-

Seed cells in a 96-well white-walled plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of CG347B for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of the reagent to each well.

-

Mix gently by orbital shaking for 30 seconds and incubate at room temperature for 1-2 hours.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no cells).

-

Express the results as fold-change in luminescence relative to the vehicle control.

-

Plot the fold-change against the concentration of CG347B.

-

Data Presentation: In Vitro Efficacy

Quantitative data from in vitro experiments should be summarized for clear comparison.

| Assay Type | Cell Line | Parameter | CG347B Value | Control Compound |

| Biochemical | N/A | PI3K IC50 | 1.5 nM | 10 nM |

| Cell Viability | MCF-7 | GI50 (72h) | 50 nM | 200 nM |

| Cell Viability | A549 | GI50 (72h) | 75 nM | 350 nM |

| Apoptosis | MCF-7 | Max Fold Induction (24h) | 4.2-fold at 1 µM | 2.5-fold at 1 µM |

Visualizations: In Vitro Workflows & Pathways

Section 2: In Vivo Efficacy Assessment

In vivo studies are critical for evaluating the therapeutic efficacy and safety profile of a drug candidate in a complex, living organism.[11] Animal models, particularly xenograft models for oncology, are widely used to assess anti-tumor activity.[12][13]

Protocol 4: Human Tumor Xenograft Mouse Model

This protocol details the evaluation of CG347B in an immunodeficient mouse model bearing human tumor xenografts.

-

Objective: To determine the anti-tumor efficacy of CG347B in a subcutaneous xenograft model.

-

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or Athymic Nude)

-

Cancer cell line (e.g., MCF-7), cultured and harvested

-

Matrigel

-

CG347B formulation for in vivo administration (e.g., in 0.5% methylcellulose)

-

Vehicle control

-

Sterile syringes and needles

-

Calipers for tumor measurement

-

Animal balance

-

-

Methodology:

-

Tumor Implantation: Subcutaneously implant 5 x 10^6 cancer cells, resuspended in a 1:1 mixture of media and Matrigel, into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle, CG347B at 10 mg/kg, CG347B at 30 mg/kg). Typically n=8-10 mice per group.

-

Drug Administration: Administer CG347B or vehicle daily via the predetermined route (e.g., oral gavage) for 21 consecutive days.

-

Monitoring: Throughout the study, monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.

-

Study Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after the completion of the treatment cycle. Euthanize animals and collect tumors for ex vivo analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Tumor Growth Inhibition (TGI): Calculate TGI using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

-

Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA) to compare tumor growth between groups.

-

Tolerability: Assess tolerability by monitoring changes in body weight and clinical observations.

-

Biomarker Analysis

Biomarkers are measurable indicators that can signal a biological response to a therapeutic intervention.[14][15][16] In preclinical studies, they help confirm the drug's mechanism of action in vivo.

-

Pharmacodynamic (PD) Biomarkers: At the end of the in vivo study, tumor tissues can be collected at specific time points after the final dose. Western blot or immunohistochemistry (IHC) can be used to measure the levels of phosphorylated Akt (p-Akt) and other downstream effectors to confirm that CG347B is inhibiting the PI3K pathway within the tumor.

Data Presentation: In Vivo Efficacy

Summarize key endpoints from the in vivo study in a structured table.

| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle | 0 | 1250 ± 150 | N/A | +2.5 |

| CG347B | 10 | 625 ± 95 | 50 | -1.0 |

| CG347B | 30 | 250 ± 50 | 80 | -4.5 |

Data are presented as mean ± SEM.

Visualizations: In Vivo Workflow

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. quora.com [quora.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 5. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]

- 6. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 7. Biochemical Assays | Genesis Drug Discovery & Development [gd3services.com]

- 8. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. criver.com [criver.com]

- 10. pharmaron.com [pharmaron.com]

- 11. probiocdmo.com [probiocdmo.com]

- 12. Visualizing drug efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vivo Drug Efficacy Imaging Monitoring - CD BioSciences [bioimagingtech.com]

- 14. blog.crownbio.com [blog.crownbio.com]

- 15. Biomarkers Gain Prominence In Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3d-pxc.com [3d-pxc.com]

Application Notes and Protocols for CG347B Treatment of Primary Cells

Introduction

CG347B, chemically identified as 2-[(1-Phenylcyclopropyl)amino]-5-pyrimidinecarboxylic acid ethyl ester, is a novel small molecule compound. At present, there is a notable absence of publicly available research detailing its specific biological activities, mechanism of action, and effects on primary cells. The information that is available is primarily from chemical suppliers and pertains to its identity and basic chemical properties.

This document aims to provide a foundational framework for researchers and drug development professionals interested in investigating the effects of CG347B on primary cells. Given the lack of specific data, the following protocols and application notes are based on general best practices for handling new chemical entities in primary cell culture and should be adapted as more information about CG347B's properties becomes available.

Compound Information

| Property | Value |

| IUPAC Name | 2-[(1-Phenylcyclopropyl)amino]-5-pyrimidinecarboxylic acid ethyl ester |

| Synonyms | CG-347B, CG 347B |

| Molecular Formula | C₁₆H₁₇N₃O₂ |

| Molecular Weight | 283.33 g/mol |

| Appearance | Solid powder |

| Purity | >98% |

| Solubility | Soluble in DMSO |

General Handling and Storage

-

Storage: Store the solid compound in a dry, dark environment at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).

-

Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

-

Working Solutions: Dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to minimize solvent-induced toxicity.

Hypothetical Signaling Pathway and Experimental Workflow

Due to the absence of specific data for CG347B, a hypothetical workflow and signaling pathway diagram are presented below. These are intended as a general guide for initiating research and will require significant adaptation once the compound's actual biological target and mechanism are identified.

Experimental Workflow for Investigating CG347B in Primary Cells

Caption: A general experimental workflow for the initial characterization of CG347B's effects on primary cells.

Hypothetical Signaling Pathway Affected by CG347B

This diagram illustrates a generic signaling cascade that could be investigated as a starting point. The actual pathway will depend on the cellular target of CG347B.

Caption: A hypothetical signaling pathway potentially modulated by CG347B, leading to a cellular response.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific primary cell type and experimental goals.

Protocol 1: Determination of Optimal Seeding Density and Viability Assay

Objective: To determine the appropriate number of cells to plate for subsequent experiments and to assess the cytotoxic effects of CG347B.

Materials:

-

Primary cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

CG347B stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the primary cells.

-

Prepare a serial dilution of cells in a 96-well plate to determine the optimal seeding density that results in 70-80% confluency after 24-48 hours.

-

-

CG347B Treatment:

-

Once the optimal seeding density is determined, seed the cells at that density in a new 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of CG347B in complete culture medium from the 10 mM stock. A suggested starting range is 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.

-

Carefully remove the old medium from the cells and add the medium containing the different concentrations of CG347B.

-

Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following treatment, add MTT solution to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

-

Add solubilization solution (e.g., DMSO or a proprietary buffer) to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

Protocol 2: Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of CG347B on the expression and phosphorylation status of proteins in a hypothesized signaling pathway.

Materials:

-

Primary cells of interest

-

6-well cell culture plates

-

CG347B

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against total and phosphorylated forms of hypothetical target kinases)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed primary cells in 6-well plates and allow them to adhere.

-

Treat the cells with CG347B at concentrations determined from the viability assay (e.g., IC₅₀ and a lower, non-toxic concentration) for a specific duration.

-

-

Protein Extraction:

-

Wash cells with cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate.

-